molecular formula C21H17N3OS B11296182 4-Methyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

4-Methyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B11296182
M. Wt: 359.4 g/mol
InChI Key: CITQOQVCDLHZCD-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound featuring a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiazole with a suitable aldehyde to form the thiazolo[5,4-B]pyridine core. This intermediate is then coupled with 4-methylbenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

4-Methyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine also contain the pyridine ring and have diverse biological roles.

Uniqueness: 4-Methyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

4-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3OS/c1-13-8-10-15(11-9-13)19(25)23-17-6-3-5-16(14(17)2)20-24-18-7-4-12-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)

InChI Key

CITQOQVCDLHZCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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